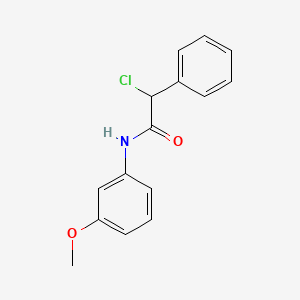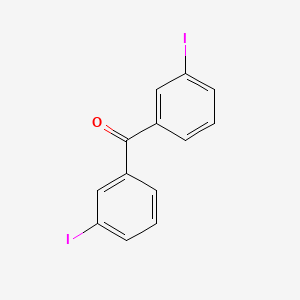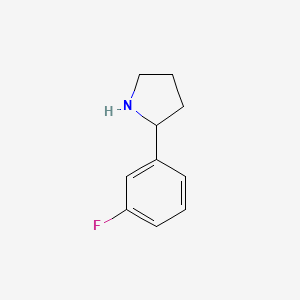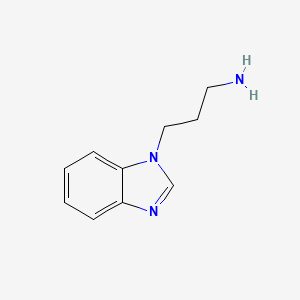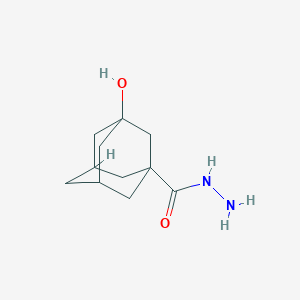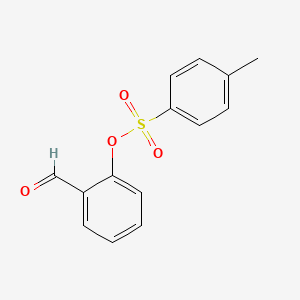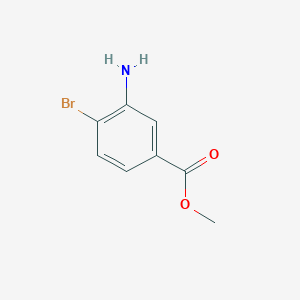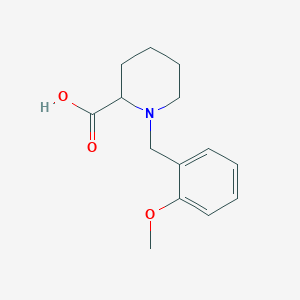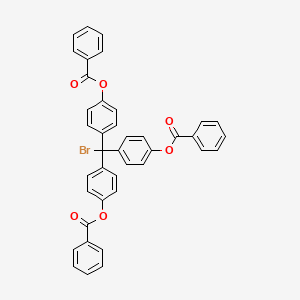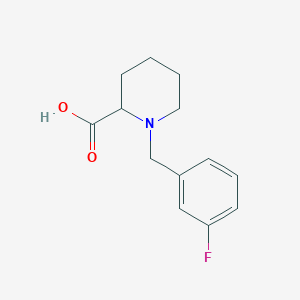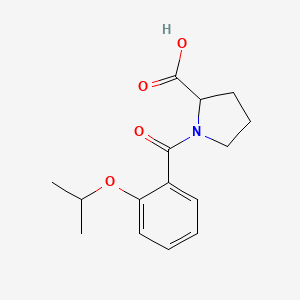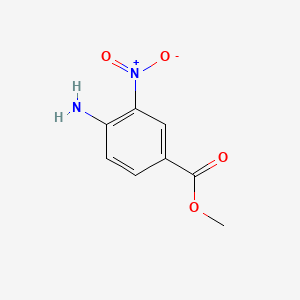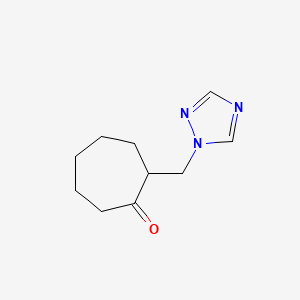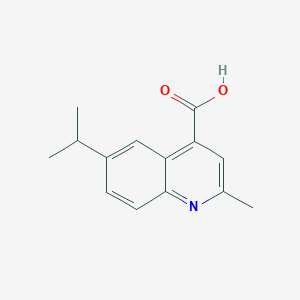
6-Isopropyl-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQA) is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of IMQA consists of a quinoline core with an isopropyl group at the 6-position and a methyl group at the 2-position . The carboxylic acid functional group is attached at the 4-position of the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of IMQA include a molecular weight of 229.27 g/mol and a molecular formula of C14H15NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antioxidant Activity and Therapeutic Roles
Phenolic acids like Chlorogenic Acid (CGA) are known for their extensive range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA, a dietary polyphenol found in green coffee extracts and tea, has been shown to modulate lipid metabolism and glucose in metabolic disorders, offering potential for treating diseases like cardiovascular disease and diabetes (M. Naveed et al., 2018).
Analytical Methods for Antioxidant Activity
The study of antioxidants in various fields, including medicine, has led to the development of critical analytical methods for determining antioxidant activity. Techniques such as ORAC, HORAC, TRAP, and TOSC tests have been applied in antioxidant analysis, highlighting the importance of understanding chemical reactions and kinetics in assessing the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).
Isoquinoline Alkaloids in Pharmacology
Research on natural isoquinoline alkaloids and their N-oxides has uncovered over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These compounds' structure-activity relationships (SAR) suggest new possible applications in drug discovery, emphasizing isoquinoline alkaloids as a significant source of leads for therapeutic development (V. Dembitsky et al., 2015).
Therapeutic Potential of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their less known biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. The expansive review of isoquinoline and its synthetic derivatives underscores their significance in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have shown both utility and inhibitory effects in biotechnological applications, highlighting the complex interaction between these compounds and microbial biocatalysts. Understanding how carboxylic acids affect microbial cell membranes and internal pH can aid in developing more robust strains for industrial applications (L. Jarboe et al., 2013).
properties
IUPAC Name |
2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKQOKPSSPILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)
